Fmoc-Ala-Gly-OH
Overview
Description
Fmoc-Ala-Gly-OH: is a dipeptide compound consisting of fluorenylmethyloxycarbonyl (Fmoc) protecting group, alanine (Ala), and glycine (Gly). It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions . The Fmoc group is a base-labile protecting group that is widely used in organic synthesis, particularly for protecting amine groups during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-Ala-Gly-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being linked together to form peptides .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of peptides . The Fmoc group protects the amino group during the coupling reaction, preventing it from reacting with other groups . After the coupling reaction, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions of the reaction .
Result of Action
The result of the action of this compound is the formation of peptides with the desired sequence . The Fmoc group allows for the precise addition of amino acids in the correct order . After the peptide has been synthesized, the Fmoc group can be removed, leaving the final peptide product .
Action Environment
The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as the pH of the solution, the temperature, and the concentration of the reagents can all affect the efficiency of the reaction . The Fmoc group is stable under acidic conditions, but can be removed under basic conditions . This property allows for the selective protection and deprotection of the amino group, which is crucial for the success of peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes . The nature of these interactions is largely determined by the Fmoc group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis . It can influence cell function by contributing to the formation of peptides that play roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . The Fmoc group can be rapidly removed by base, allowing the peptide chain to continue to grow . This process can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Liquid Phase Synthesis:
- The synthesis of Fmoc-Ala-Gly-OH typically involves the reaction of Fmoc-protected alanine with glycine. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
- The reaction conditions usually involve the use of a base such as sodium bicarbonate in an organic solvent like dioxane .
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Solid Phase Synthesis:
- In SPPS, the Fmoc group is used to protect the amine group of alanine, which is then coupled with glycine on a solid support. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), allowing the peptide chain to be extended .
Industrial Production Methods:
- Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods ensures the efficient production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions:
-
Deprotection:
-
Coupling Reactions:
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: PyBOP and DIPEA in DMF.
Major Products:
Scientific Research Applications
Chemistry:
- Fmoc-Ala-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing researchers to create complex peptide sequences with high precision .
Biology:
- In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine:
- Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry:
Comparison with Similar Compounds
Fmoc-Gly-OH: Similar to Fmoc-Ala-Gly-OH but contains only glycine.
Fmoc-Ala-OH: Contains only alanine and is used in similar peptide synthesis applications.
Fmoc-Val-OH: Contains valine and is used for synthesizing peptides with valine residues.
Uniqueness:
- This compound is unique due to its combination of alanine and glycine, providing specific properties and reactivity that are useful in peptide synthesis
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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